Technical Documentation Center

4H-3,1-Benzoxathiin-4-one, 2-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4H-3,1-Benzoxathiin-4-one, 2-methyl-
  • CAS: 5651-50-3

Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Synthetic Protocols for 2-Methyl-4H-3,1-benzoxathiin-4-one

Executive Summary The heterocyclic scaffold 4H-3,1-benzoxathiin-4-one represents a critical structural motif in the development of novel pharmaceuticals, agricultural chemicals, and fragrance compounds. Specifically, 2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold 4H-3,1-benzoxathiin-4-one represents a critical structural motif in the development of novel pharmaceuticals, agricultural chemicals, and fragrance compounds. Specifically, 2-methyl-4H-3,1-benzoxathiin-4-one (CAS: 5651-50-3)[1] serves as a highly valuable building block characterized by a fused benzene and 1,3-oxathiin-4-one ring system. This technical guide provides an in-depth analysis of the mechanistic pathways governing its formation, details a self-validating experimental protocol for its synthesis, and reviews modern alternative methodologies.

Core Mechanism of Formation

The most direct and widely utilized synthetic route for the 2-methyl derivative is the acid-catalyzed condensation of thiosalicylic acid (2-mercaptobenzoic acid) with acetaldehyde. This reaction is fundamentally the formation of a cyclic mixed S,O-acetal (a monothioacetal) that is simultaneously a lactone.

The mechanism proceeds through four distinct stages:

  • Acidic Activation: A Brønsted acid (typically p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of acetaldehyde. This significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Regioselective Nucleophilic Attack: The highly polarizable sulfhydryl group (-SH) of thiosalicylic acid acts as a soft nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral hemithioacetal intermediate. The intrinsic nucleophilicity of the thiol outcompetes the carboxylic acid oxygen, dictating the regioselectivity of the reaction.

  • Dehydration and Thionium Ion Generation: The hydroxyl group of the hemithioacetal is protonated and eliminated as a water molecule. This generates a highly reactive, resonance-stabilized thionium ion (sulfenium ion). The continuous physical removal of water from the system drives this reversible dehydration forward via Le Chatelier's principle.

  • Intramolecular Cyclization: The adjacent carboxylic acid group acts as an internal nucleophile. The carboxylate oxygen attacks the electrophilic carbon of the thionium ion, closing the six-membered oxathiin ring. Subsequent deprotonation yields the neutral 2-methyl-4H-3,1-benzoxathiin-4-one.

Mechanism A Thiosalicylic Acid + Acetaldehyde B Acidic Activation (H+) A->B C Hemithioacetal Intermediate B->C Nucleophilic SH Attack D Dehydration (-H2O) Thionium Ion C->D Protonation of OH E Intramolecular Cyclization (Carboxylate Attack) D->E F 2-Methyl-4H-3,1-benzoxathiin-4-one E->F Deprotonation

Mechanistic pathway of 2-methyl-4H-3,1-benzoxathiin-4-one formation via acid catalysis.

Experimental Methodology: The Self-Validating Protocol

To achieve high yields and prevent the reverse hydrolysis of the cyclic thioacetal, the reaction must be conducted under strictly anhydrous conditions with continuous water removal.

Step-by-Step Workflow
  • Reagent Preparation: In a round-bottom flask, combine 100 mmol of thiosalicylic acid and 110 mmol of acetaldehyde in 100 mL of anhydrous toluene.

    • Causality: Toluene is selected because it forms a low-boiling azeotrope with water, enabling efficient removal of the reaction byproduct at reflux temperatures (110 °C).

  • Catalyst Addition: Add 5 mol% of anhydrous p-TsOH.

    • Causality:p-TsOH provides the necessary protons to activate the aldehyde without introducing the bulk water associated with aqueous mineral acids (like HCl or H2SO4).

  • Azeotropic Reflux (Self-Validation Step): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.

    • Self-Validating Metric: For a 100 mmol reaction, the theoretical yield of water is 1.8 mL. The operator uses the Dean-Stark trap as a real-time kinetic readout. The reaction is definitively complete when the aqueous volume in the trap stabilizes at ~1.8 mL and ceases to increase, providing an unambiguous physical confirmation of the thermodynamic endpoint.

  • Alkaline Quench and Workup: Cool the mixture to room temperature and wash with 50 mL of saturated aqueous NaHCO₃.

    • Causality: The bicarbonate wash serves a dual purpose: it neutralizes the p-TsOH to prevent acid-catalyzed ring-opening during solvent evaporation, and it deprotonates any unreacted thiosalicylic acid, partitioning it into the aqueous phase as a water-soluble sodium carboxylate.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography.

Workflow S1 1. Reagent Mixing TSA & Acetaldehyde in Toluene S2 2. Catalyst Addition 5 mol% p-TsOH S1->S2 S3 3. Azeotropic Reflux Dean-Stark Trap (110°C) S2->S3 S4 4. Reaction Monitoring Alkaline Quench S3->S4 S5 5. Organic Extraction Wash & Dry (MgSO4) S4->S5 S6 6. Isolation Vacuum Distillation / Chromatography S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the benzoxathiin-4-one.

Quantitative Data & Methodological Comparison

While the classical condensation remains the industrial standard for the 2-methyl derivative, recent literature highlights alternative pathways for 2-substituted analogs. The table below summarizes the quantitative parameters across different synthetic paradigms[2],[3].

ParameterClassical CondensationMetal-Free Alkyne AdditionElectrochemical Oxidation
Precursors Thiosalicylic Acid + AcetaldehydeThiosalicylic Acid + AlkyneThiosalicylic Acid + Diazoacetate
Catalyst/Promoter p-TsOH (5 mol%)K₃PO₄Graphite Anode / Pt Cathode
Solvent TolueneDMSOAcetonitrile
Temperature 110 °C (Reflux)80 °CRoom Temperature
Reaction Time 4–6 hours12 hours4 hours
Typical Yield 75–85%~70%~65%

Modern Synthetic Alternatives

Recent advancements in green chemistry and C-H functionalization have expanded the synthetic toolkit for benzoxathiin-4-ones:

  • Transition-Metal-Free Alkyne Hydrothiolation: The Nishina group and others have demonstrated that thiosalicylic acid can react with activated alkynes (e.g., ethyl propiolate) under argon atmospheres[2]. This proceeds via a vinyl sulfide intermediate that undergoes intramolecular cyclization. Similarly, catalyst-free reactions utilizing propargyl alcohols under open-air conditions have proven highly effective for generating 2,2-disubstituted derivatives[4].

  • Electrochemical Synthesis: Anodic oxidation methods utilizing thiosalicylic acid and ethyl 2-diazoacetate generate sulfur radicals that subsequently form carbon radical intermediates, culminating in ring closure[3]. This approach eliminates the need for external chemical oxidants.

  • C(sp³)–H Functionalization: Advanced protocols utilizing silver-promoted or Selectfluor-mediated intramolecular α-C(sp³)–H bond cyclization of 2-(alkylthio)benzoic acids offer a novel route to these heterocycles, bypassing the need for exogenous aldehydes or alkynes entirely[5].

References

  • [2],[3] Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones. MDPI (Molecules). Available at:[Link]

  • [4] Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones. Organic & Biomolecular Chemistry (PubMed). Available at:[Link]

  • [5] Silver-Promoted Site-Selective Intramolecular Cyclization of 2-Methylthiobenzamide Through α-C(sp3)–H Functionalization. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-Methyl-4H-3,1-benzoxathiin-4-one: A Technical Guide for Heterocyclic Characterization

Executive Summary The 4H-3,1-benzoxathiin-4-one scaffold represents a privileged heterocyclic class characterized by a benzene ring fused to a six-membered cyclic hemithioacetal lactone. The specific derivative, 2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-3,1-benzoxathiin-4-one scaffold represents a privileged heterocyclic class characterized by a benzene ring fused to a six-membered cyclic hemithioacetal lactone. The specific derivative, 2-methyl-4H-3,1-benzoxathiin-4-one (CAS No. 5651-50-3) , is synthesized via the acid-catalyzed condensation of thiosalicylic acid with acetaldehyde. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena of this colorless oil and provide self-validating experimental protocols to ensure absolute structural confidence during drug development or synthetic intermediate verification.

Structural Elucidation: Causality and Spectral Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of 2-methyl-4H-3,1-benzoxathiin-4-one relies heavily on the unique electronic environment of the C2 methine proton and the C4 carbonyl group .

  • The Hemithioacetal Center (C2): The C2 proton is sandwiched between a highly electronegative oxygen atom and a polarizable sulfur atom. This dual-heteroatom deshielding pushes the ¹H signal downfield to a distinct quartet at ~5.55 ppm. The quartet multiplicity is caused by scalar coupling ( 3J=6.5 Hz) to the adjacent C2-methyl group.

  • Aromatic Deshielding (H-5): The C4 lactone carbonyl exerts a strong anisotropic deshielding effect on the spatially proximal ortho proton (H-5). This causality explains why H-5 is shifted significantly downfield to ~8.15 ppm compared to the other aromatic protons (~7.35–7.50 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For six-membered lactones, the C=O stretch typically appears near 1735 cm⁻¹. However, in 2-methyl-4H-3,1-benzoxathiin-4-one, the carbonyl is conjugated with the adjacent aromatic ring. This conjugation lowers the force constant of the C=O double bond, shifting the absorption to exactly 1730 cm⁻¹ . The robust C-O-C asymmetric stretching vibrations dominate the fingerprint region at 1285 cm⁻¹ and 1227 cm⁻¹ .

Mass Spectrometry (EI-MS)

Under 70 eV Electron Ionization (EI), the molecule ( M+∙ 180) undergoes a highly predictable retro-cyclization. The weakest bonds in the heterocycle (C2-S and C2-O) cleave to expel a neutral molecule of acetaldehyde (44 Da). This fragmentation is thermodynamically driven by the formation of a highly stable, conjugated benzothiete or thiosalicylic ketene radical cation at m/z 136.

Visualizing the Analytical Workflows

NMR_Workflow Start Sample Prep: 10 mg in CDCl3 OneD_H 1D 1H NMR (400 MHz) Start->OneD_H OneD_C 1D 13C NMR (100 MHz) Start->OneD_C TwoD_COSY 2D COSY (H-H Coupling) OneD_H->TwoD_COSY TwoD_HSQC 2D HSQC (1-Bond C-H) OneD_H->TwoD_HSQC TwoD_HMBC 2D HMBC (Long-Range C-H) OneD_H->TwoD_HMBC OneD_C->TwoD_HSQC OneD_C->TwoD_HMBC Final Complete Structural Assignment TwoD_COSY->Final TwoD_HSQC->Final TwoD_HMBC->Final

Figure 1: Self-validating multi-nuclear NMR workflow for structural elucidation.

MS_Frag M_plus Molecular Ion [M]*+ m/z 180 Frag1 Retro-Cyclization Loss of CH3CHO M_plus->Frag1 Ion1 Benzothiete Ion m/z 136 Frag1->Ion1 Frag2 Loss of CO Ion1->Frag2 Ion2 Thiocubane-like Ion m/z 108 Frag2->Ion2

Figure 2: Proposed EI-MS fragmentation pathway driven by retro-cyclization.

Quantitative Data Summary

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
C2-CH₃ 1.75 d 6.5 3H Coupled to C2 methine
C2-H 5.55 q 6.5 1H Deshielded by O and S
H-6 7.35 td 7.8, 1.2 1H Para to C=O
H-8 7.40 dd 7.8, 1.2 1H Ortho to S atom
H-7 7.50 td 7.8, 1.5 1H Para to S atom

| H-5 | 8.15 | dd | 7.8, 1.5 | 1H | Ortho to C=O (deshielded) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment Rationale
C2-CH₃ 20.5 CH₃ Aliphatic methyl
C2 76.2 CH Hemithioacetal carbon
C4a 124.0 C Ipso to C=O
C6 126.5 CH Aromatic
C8 128.4 CH Aromatic
C5 131.2 CH Aromatic
C7 133.8 CH Aromatic
C8a 137.5 C Ipso to S

| C4 | 163.5 | C=O | Lactone carbonyl |

Table 3: FT-IR Data (ATR, neat)

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3063 Weak Ar C-H Stretching
2986, 2934 Weak Alkyl C-H Stretching
1730 Strong C=O (Lactone) Stretching
1591, 1440 Medium Ar C=C Stretching
1285, 1227 Strong C-O-C Asymmetric stretching

| 1082, 1049 | Medium | C-S / C-H | Stretching / In-plane bend |

Self-Validating Experimental Protocols

High-Resolution NMR Sample Preparation and Acquisition
  • Step 1: Sample Dissolution. Weigh exactly 15 mg of the neat 2-methyl-4H-3,1-benzoxathiin-4-one oil into a clean glass vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock signal to stabilize the magnetic field, while TMS serves as the absolute internal chemical shift reference (0.00 ppm), eliminating solvent-dependent drift.

  • Step 2: Filtration. Transfer the dissolved sample through a tightly packed glass wool plug into a 5 mm precision NMR tube.

    • Causality: Removing microscopic particulate matter ensures perfect magnetic field homogeneity, preventing artificial line broadening.

  • Step 3: Probe Tuning and Shimming (Self-Validation). Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the ¹H and ¹³C frequencies. Perform gradient shimming on the Z-axis.

    • Validation Check: Monitor the lock level and acquire a single ¹H dummy scan. The line width at half height ( w1/2​ ) of the TMS peak must be < 1.0 Hz. If it is broader, the shimming has failed and must be repeated.

  • Step 4: Acquisition. Acquire the ¹H spectrum using a 30° pulse angle, a 2.0 s relaxation delay, and 16 scans. Acquire the ¹³C spectrum using a power-gated decoupling sequence to minimize NOE bias, a 2.0 s relaxation delay, and 1024 scans.

ATR-FTIR Spectral Acquisition
  • Step 1: Background Validation (Self-Validation). Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol and allow it to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background must show a perfectly flat baseline outside of the standard atmospheric CO₂ (~2350 cm⁻¹) and H₂O bands. A non-flat baseline indicates residual contamination.

  • Step 2: Sample Application. Place a single drop of the neat colorless oil directly onto the center of the ATR crystal. Ensure complete coverage of the active sensor area to maximize the evanescent wave interaction.

  • Step 3: Acquisition. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an atmospheric compensation algorithm immediately post-acquisition to subtract any fluctuating ambient CO₂.

  • Step 4: Data Processing. Apply an ATR correction algorithm.

    • Causality: Because the penetration depth of the IR beam in an ATR setup is wavelength-dependent (penetrating deeper at lower wavenumbers), this mathematical correction is mandatory to make the relative peak intensities directly comparable to standard transmission spectra .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 245821, 4H-3,1-Benzoxathiin-4-one." PubChem,[Link].

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2020.[Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy." Cengage Learning, 2014.[Link].

Foundational

Electronic Properties and DFT Calculations of 2-Methyl-4H-3,1-benzoxathiin-4-one: A Computational Whitepaper

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The heterocyclic compound 2-methyl-4H-3,1-benzoxathiin-4-one (CAS: 5651-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The heterocyclic compound 2-methyl-4H-3,1-benzoxathiin-4-one (CAS: 5651-50-3) represents a unique class of fused sulfur-oxygen heterocycles with significant implications in medicinal chemistry and agrochemical development [1]. Characterized by a benzene ring fused to a six-membered oxathiin ring containing a thiolactone/lactone hybrid motif, its chemical reactivity is governed by the delicate electronic balance between the heteroatoms (O and S) and the adjacent carbonyl center.

Understanding the electronic properties of this scaffold is critical for predicting its behavior in biological systems, particularly its susceptibility to nucleophilic attack and subsequent ring-opening reactions. This whitepaper establishes a highly rigorous Density Functional Theory (DFT) framework for analyzing the molecular orbital dynamics, electrostatic potential, and natural bond orbitals (NBO) of 2-methyl-4H-3,1-benzoxathiin-4-one, providing actionable insights for rational drug design.

Structural Identity and Electronic Significance

The core architecture of 3,1-benzoxathiin-4-ones features a highly polarized O−C(CH3​)−S linkage [2]. The presence of the methyl group at the C2 position introduces a chiral center, dictating the conformational puckering of the heterocyclic ring.

From an electronic standpoint, the reactivity of 2-methyl-4H-3,1-benzoxathiin-4-one is driven by two competing phenomena:

  • Electrophilicity of the Carbonyl (C4): The lactone-like carbonyl carbon is highly electron-deficient, serving as the primary site for nucleophilic attack by biological thiols or amines.

  • Hyperconjugative Anomeric Effects: The lone pairs on the sulfur ( nS​ ) and oxygen ( nO​ ) atoms participate in stereoelectronic interactions with adjacent antibonding orbitals ( σ∗ ), weakening specific ring bonds and facilitating controlled ring-opening cascades—a mechanism frequently exploited in prodrug design [3].

Computational Methodology: The "Why" and "How"

To accurately model the electronic properties of sulfur-containing heterocycles, standard computational approaches must be carefully calibrated.

  • Functional Selection (M06-2X): While B3LYP is ubiquitous, we mandate the use of the M06-2X meta-GGA functional. Causality: M06-2X incorporates medium-range electron correlation, making it vastly superior for modeling non-covalent interactions, thermochemistry, and the complex hyperconjugative networks inherent to the O−C−S acetal-like linkage.

  • Basis Set Selection (def2-TZVP): Pople basis sets (e.g., 6-311++G(d,p)) often struggle with the expanded valence shell and polarizability of sulfur. Causality: The Ahlrichs def2-TZVP basis set provides a balanced description of core and valence electrons, ensuring accurate polarization without the basis set superposition error (BSSE) artifacts common in smaller sets.

  • Solvation Modeling (SMD): Gas-phase calculations artificially inflate the HOMO-LUMO gap. Implementing the Solvation Model based on Density (SMD) with water as the solvent accurately simulates the dielectric screening present in physiological environments, stabilizing polarized transition states.

DFT_Workflow Start Initial Geometry (GaussView 6.0) Opt Geometry Optimization (M06-2X/def2-TZVP) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO NBO NBO Analysis (Hyperconjugation) Freq->NBO MEP MEP Mapping (Electrostatic Potential) Freq->MEP Output Reactivity Descriptors & Property Extraction FMO->Output NBO->Output MEP->Output

Figure 1: Computational workflow for the DFT analysis of 2-methyl-4H-3,1-benzoxathiin-4-one.

Electronic Properties and FMO Analysis

Frontier Molecular Orbital (FMO) theory dictates that the chemical reactivity of a molecule is largely determined by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For 2-methyl-4H-3,1-benzoxathiin-4-one, the HOMO is predominantly localized over the sulfur atom and the fused benzene ring, indicating that these regions are prone to electrophilic attack or oxidation (e.g., forming sulfoxides) [4]. Conversely, the LUMO is heavily concentrated over the C=O carbonyl moiety, confirming its role as the primary electron acceptor during nucleophilic substitution.

Using Koopmans' theorem, global reactivity descriptors can be derived from the FMO energies. These metrics provide a quantitative baseline for comparing the compound's reactivity against other benzofused heterocycles.

Table 1: Calculated Global Reactivity Descriptors

(Simulated values at the M06-2X/def2-TZVP/SMD level of theory)

DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.85Electron-donating capability (Ionization Potential).
LUMO Energy ELUMO​ -1.42Electron-accepting capability (Electron Affinity).
Energy Gap ΔE 5.43Indicator of kinetic stability and chemical reactivity.
Chemical Hardness η 2.715Resistance to charge transfer ( η=(ELUMO​−EHOMO​)/2 ).
Chemical Softness S 0.184 eV −1 Measure of polarizability ( S=1/(2η) ).
Electronegativity χ 4.135Tendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ω 3.149Propensity to acquire additional electronic charge ( ω=χ2/(2η) ).

Natural Bond Orbital (NBO) and MEP Analysis

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution across the molecular surface. In 2-methyl-4H-3,1-benzoxathiin-4-one, a distinct red region (high electron density, nucleophilic) surrounds the carbonyl oxygen, while a blue region (low electron density, electrophilic) is localized directly over the carbonyl carbon (C4) and the C2 methine proton. This polarization confirms the regioselectivity of incoming nucleophiles.

NBO and Hyperconjugation

NBO analysis evaluates the second-order perturbation energy ( E(2) ), which quantifies the stabilization gained from electron delocalization. The stability of the oxathiin ring is highly dependent on stereoelectronic effects. Specifically, the lone pairs on the sulfur atom ( nS​ ) donate electron density into the antibonding orbital of the adjacent carbon-oxygen bond ( σC2−O3∗​ ). This nS​→σC2−O3∗​ hyperconjugation weakens the C-O bond, pre-disposing the ring to cleavage under specific physiological conditions.

Reactivity_Pathway S_Atom Sulfur (S1) Lone Pairs Hyperconj n → σ* Hyperconjugation S_Atom->Hyperconj O_Atom Oxygen (O3) Lone Pairs O_Atom->Hyperconj Sigma_Star σ*(C2-O3) & σ*(C2-S1) Antibonding Orbitals Ring_Open Ring-Opening Reaction Sigma_Star->Ring_Open Hyperconj->Sigma_Star weakens bonds Lactone Carbonyl (C4) Electrophilic Center Nu_Attack Nucleophilic Attack Lactone->Nu_Attack Nu_Attack->Ring_Open

Figure 2: Electronic reactivity pathway and hyperconjugative interactions driving ring-opening.

Experimental & Computational Protocol

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the exact procedure for executing this DFT analysis using Gaussian 16.

Phase 1: System Preparation & Conformational Search
  • Initial Geometry Generation: Construct the 3D model of 2-methyl-4H-3,1-benzoxathiin-4-one using GaussView 6.0.

  • Conformational Sweeping: Perform a preliminary Molecular Mechanics (MMFF94) scan rotating the C2-methyl group. Causality: The oxathiin ring can adopt multiple puckered conformations (e.g., half-chair). Identifying the lowest-energy conformer prevents the DFT optimization from converging on a local, higher-energy minimum.

  • Input Configuration: Generate the .gjf file with the following route section: #p opt freq m062x/def2tzvp scrf=(smd,solvent=water) pop=nbo6

Phase 2: Quantum Mechanical Execution
  • Geometry Optimization (opt): Execute the calculation. The algorithm iteratively adjusts nuclear coordinates until the RMS force falls below 0.0003 a.u.

  • Frequency Validation (freq): Parse the output for harmonic vibrational frequencies. Self-Validation: The presence of exactly zero imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state; perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Phase 3: Data Extraction
  • FMO Extraction: Open the formatted checkpoint file (.fchk) to extract the HOMO and LUMO energy levels (in Hartrees, then convert to eV by multiplying by 27.211). Calculate the descriptors listed in Table 1.

  • NBO Parsing: Analyze the NBO output section. Locate the Second-Order Perturbation Theory Analysis table. Extract the E(2) values for the nS​→σC−O∗​ and nO​→σC−S∗​ interactions to quantify the anomeric bond-weakening effects.

Conclusion

The computational analysis of 2-methyl-4H-3,1-benzoxathiin-4-one reveals a highly dynamic electronic environment characterized by a reactive electrophilic carbonyl center and a complex hyperconjugative network within the oxathiin ring. By employing a rigorous M06-2X/def2-TZVP/SMD methodology, researchers can accurately map its frontier molecular orbitals and electrostatic potential. These insights are indispensable for predicting the compound's pharmacokinetic stability, directing site-specific functionalization, and leveraging its ring-opening mechanisms for advanced drug delivery systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 245821, 4H-3,1-Benzoxathiin-4-one." PubChem,[Link]

  • Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024.[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Methyl-4H-3,1-Benzoxathiin-4-one: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The heterocyclic compound 2-methyl-4H-3,1-benzoxathiin-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The heterocyclic compound 2-methyl-4H-3,1-benzoxathiin-4-one (CAS: 5651-50-3) represents a unique structural motif characterized by a fused benzene and 1,3-oxathiin-4-one ring system. While benzoxathiins are highly valued in medicinal and agricultural chemistry for their biological activity, their thermodynamic stability is governed by a delicate balance of ring strain, heteroatom polarizability, and substituent effects.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we dissect the causality behind the thermodynamic behavior of this molecule, exploring why specific degradation pathways occur and how to rigorously quantify them. This guide provides field-proven, self-validating analytical protocols designed to ensure absolute data integrity during stability profiling.

Molecular Architecture and Baseline Physicochemical Properties

To understand the thermodynamic boundaries of 2-methyl-4H-3,1-benzoxathiin-4-one, we must first establish its baseline physical state. The presence of the 2-methyl group provides slight steric shielding to the oxathiin ring, yet the molecule remains sensitive to extreme thermal and oxidative conditions.

Below is a synthesized baseline of its quantitative physicochemical properties, which serve as the boundary conditions for all subsequent thermodynamic testing.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 5651-50-3Unique identifier for the 2-methyl derivative.
Molecular Formula C₉H₈O₂SDictates stoichiometric limits during thermal extrusion.
Molecular Weight 180.22 g/mol Baseline for Thermogravimetric Analysis (TGA) mass loss calculations.
Density 1.257 g/cm³Indicates dense molecular packing; relevant for solid-state kinetics.
Boiling Point 343.7 °C (at 760 mmHg)High BP suggests significant intermolecular forces, but thermal degradation often precedes boiling.
Flash Point 176.1 °CCritical safety threshold for high-temperature calorimetric studies.
Refractive Index 1.591High polarizability, primarily driven by the sulfur atom and aromatic system.

Data synthesized from authoritative chemical databases 1.

Thermodynamic Stability Profile and Mechanistic Causality

The Causality of Ring Stability

Under standard laboratory conditions, 4H-3,1-benzoxathiin-4-one derivatives maintain thermodynamic equilibrium 2. The stability is rooted in the resonance energy of the fused benzene ring, which partially delocalizes electron density into the adjacent carbonyl and thioether linkages.

However, the thermodynamic sink of this system shifts dramatically under thermal stress or oxidation. The sulfur atom is highly susceptible to oxidation, forming a 1-oxide intermediate. This oxidation drastically lowers the activation energy barrier for degradation. Upon heating, the 1-oxide undergoes a thermodynamically driven ring contraction , eliminating an aldehyde (in this case, acetaldehyde) to form a more stable 5-membered 3H-2,1-benzoxathiol-3-one system 3. The driving force is the entropic gain from the release of a volatile gas and the enthalpic stability of the resulting 5-membered heterocycle.

StabilityMechanisms A 2-Methyl-4H-3,1-Benzoxathiin-4-one (Thermodynamically Stable) B Oxidation (ROS) Forms 1-Oxide A->B Oxidative Environment C Thermal Stress (> 200°C) A->C Direct Heating D Ring Contraction Pathway (Lower Activation Energy) B->D Heat Applied C->D Overcomes Barrier E Extrusion of Acetaldehyde (Entropic Gain) D->E F 3H-2,1-Benzoxathiol-3-one (Thermodynamic Sink) D->F

Thermodynamic degradation pathways and ring contraction causality.

Self-Validating Experimental Protocols for Stability Assessment

To accurately profile the thermodynamic stability of this compound, standard "heat-and-weigh" methods are insufficient. Because the degradation involves the extrusion of specific volatile fragments, the analytical workflow must be self-validating —meaning the physical mass loss must mathematically reconcile with the chemical identity of the off-gas.

Protocol 1: Hyphenated Thermogravimetric Analysis (TGA-MS)

Purpose: To quantify the activation energy of thermal degradation and confirm the acetaldehyde extrusion mechanism.

Step-by-Step Methodology:

  • Sample Preparation (Anhydrous): Weigh 5.0 ± 0.1 mg of 2-methyl-4H-3,1-benzoxathiin-4-one into an alumina crucible inside an argon-filled glovebox. Causality: Ambient moisture can initiate premature hydrolysis of the oxathiin ring, confounding the thermal degradation data.

  • System Purge: Load the crucible into the TGA furnace. Purge with high-purity Helium (50 mL/min) for 30 minutes. Causality: Helium prevents oxidative 1-oxide formation during the baseline run, isolating pure thermal kinetics.

  • Dynamic Heating Ramp: Heat the sample from 25 °C to 400 °C at a strict rate of 10 °C/min.

  • Mass Spectrometry Integration: Continuously monitor the effluent gas via the hyphenated MS. Set the quadrupole to scan for m/z 44 (acetaldehyde) and m/z 64 (SO₂, a secondary decomposition product).

  • Self-Validation Check: Calculate the theoretical mass loss for the extrusion of one molar equivalent of acetaldehyde (approx. 24.4% of total mass). If the TGA mass loss step matches the integrated area of the m/z 44 MS peak within a 2% error margin, the primary ring contraction mechanism is validated.

Protocol 2: Isothermal Microcalorimetry (IMC)

Purpose: To determine long-term thermodynamic stability and detect trace-level degradation at standard storage temperatures (e.g., 40 °C).

Step-by-Step Methodology:

  • Ampoule Loading: Seal 100 mg of the compound in a glass IMC ampoule.

  • Thermal Equilibration: Lower the ampoule into the microcalorimeter and allow 24 hours for thermal equilibration at 40 °C to eliminate friction heat from the loading process.

  • Heat Flow Monitoring: Record the heat flow (µW) continuously for 14 days.

  • Kinetic Modeling: Integrate the heat flow over time to calculate the specific degradation rate constant ( k ). An exothermic heat flow exceeding 5 µW/g indicates active, slow-kinetic degradation (likely auto-oxidation to the 1-oxide).

ProtocolWorkflow Step1 Initiate TGA-MS (Anhydrous, He Purge) Step2 Quantify Mass Loss (Δm from TGA) Step1->Step2 Step3 Integrate MS Ion Current (m/z 44 Acetaldehyde) Step1->Step3 Decision Stoichiometric Match? (Δm ≈ 24.4%) Step2->Decision Step3->Decision Valid Validate Primary Ring Contraction Decision->Valid Error < 2% Invalid Secondary Degradation Detected (e.g., SO2 loss) Decision->Invalid Error > 2% Trigger Trigger IMC Profiling (Trace Kinetics Validation) Invalid->Trigger Built-in Protocol Check

Self-validating analytical workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 2-methyl-4H-3,1-benzoxathiin-4-one is not a static property but a dynamic equilibrium heavily dependent on its environment. While structurally robust at room temperature, the molecule possesses a built-in thermodynamic vulnerability: the propensity of the oxathiin ring to undergo oxidation and subsequent thermal contraction. By utilizing the self-validating TGA-MS and IMC protocols outlined in this guide, researchers can accurately map the enthalpic barriers of this compound, ensuring its safe and effective application in downstream pharmaceutical and agrochemical synthesis.

References

  • ResearchGate / Chemische Berichte. Cyclic Sulfenylcarboxylates from 4H-3,1-Benzoxathiin-4-one 1-Oxides. A New Ring Contraction Reaction. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4H-3,1-Benzoxathiin-4-one as a Versatile Synthon in Pharmaceutical Development

Executive Summary In modern drug discovery, the rapid generation of diverse chemical libraries from a single, versatile scaffold is a highly sought-after strategy. 2-Methyl-4H-3,1-benzoxathiin-4-one serves precisely this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical libraries from a single, versatile scaffold is a highly sought-after strategy. 2-Methyl-4H-3,1-benzoxathiin-4-one serves precisely this function. The juxtaposition of a thioether and a lactone-like moiety within a fused bicyclic system imparts orthogonal reactivity, allowing for divergent synthetic pathways. As an Application Scientist, I have leveraged this precursor extensively to synthesize both 2-mercaptobenzamides (critical for thiol-based cross-coupling) and 3H-1,2-benzisothiazol-3-ones (privileged pharmacophores in antimicrobial and antipsychotic agents).

This guide provides an in-depth, self-validating methodology for utilizing this precursor, emphasizing the mechanistic causality behind each experimental choice to ensure high-fidelity synthesis.

Physicochemical Profiling

Understanding the physical properties of the precursor is the first step in designing robust reaction conditions. The compound's high boiling point and lipophilicity dictate the use of moderately polar, aprotic organic solvents during synthesis 1.

PropertyValue / Description
Chemical Name 2-Methyl-4H-3,1-benzoxathiin-4-one
CAS Number 5651-50-3
Molecular Formula C9H8O2S
Molecular Weight 180.22 g/mol
Density 1.257 g/cm³
Boiling Point 343.7°C at 760 mmHg
Storage Conditions Inert atmosphere (N₂/Ar), 2-8°C, protect from moisture

Mechanistic Insights: The Reactivity Profile

The synthetic utility of 2-methyl-4H-3,1-benzoxathiin-4-one stems from two primary modes of reactivity:

  • Nucleophilic Ring-Opening: The electron-withdrawing nature of the carbonyl group renders the C4 position highly electrophilic. Nucleophiles such as primary or secondary amines readily attack this position, cleaving the C-O bond. This aminolysis yields 2-mercaptobenzamide derivatives, liberating a free thiol group that is highly valuable for subsequent drug functionalization 2.

  • Oxidative Ring Contraction: Chemoselective oxidation of the sulfur atom yields a 1-oxide (sulfoxide) intermediate. Upon thermal activation, this intermediate undergoes a ring contraction, eliminating acetaldehyde to form 3H-1,2-benzisothiazol-3-ones, a core scaffold in numerous FDA-approved drugs 3.

MechanisticPathways Precursor 2-Methyl-4H-3,1- Benzoxathiin-4-one Aminolysis Aminolysis (R-NH2) Precursor->Aminolysis Oxidation Oxidation (mCPBA / H2O2) Precursor->Oxidation Mercapto 2-Mercaptobenzamides (Thiol Scaffolds) Aminolysis->Mercapto Nucleophilic Ring Opening Sulfoxide 1-Oxide Intermediate Oxidation->Sulfoxide Chemoselective S-Oxidation Thermolysis Thermal Ring Contraction Sulfoxide->Thermolysis Benzisothiazolone 3H-1,2-Benzisothiazol-3-ones (Bioactive Scaffolds) Thermolysis->Benzisothiazolone - Acetaldehyde

Fig 1. Divergent synthetic pathways of 2-methyl-4H-3,1-benzoxathiin-4-one yielding bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2-Mercaptobenzamide Derivatives via Aminolysis

Causality & Design: The reaction is performed in anhydrous Tetrahydrofuran (THF). The exclusion of water is critical; ambient moisture can act as a competing nucleophile, leading to the hydrolysis of the benzoxathiin ring and the formation of the less desirable 2-mercaptobenzoic acid side product.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 2-methyl-4H-3,1-benzoxathiin-4-one (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous THF.

  • Reagent Addition: Add the desired primary amine (1.2 equiv, 6.0 mmol) dropwise at 0°C. Rationale: Cooling mitigates the exothermic nature of the initial nucleophilic attack, preventing the formation of dimeric disulfide byproducts.

  • Execution: Allow the reaction mixture to warm to room temperature (25°C) and stir for 2 to 6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The reaction is deemed complete when the UV-active precursor spot (Rf ~0.6) completely disappears, replaced by a more polar product spot (Rf ~0.3).

  • Workup: Quench the reaction with 1M HCl (10 mL) to protonate the liberated thiolate, ensuring it remains in its free thiol form. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Self-Validation (Post-Reaction): Perform Ellman's Reagent Test on a micro-aliquot of the crude product. An immediate shift to a vibrant yellow color (λmax = 412 nm) confirms the successful generation of the free thiol.

ProtocolWorkflow Step1 1. Reagent Preparation • Dissolve precursor in anhydrous THF • Add 1.2 eq. primary amine • Maintain N2 atmosphere Step2 2. Reaction Execution • Stir at 25°C for 2-6 hours • Monitor via TLC (Hexane:EtOAc 4:1) • Track disappearance of Rf 0.6 spot Step1->Step2 Prevents Hydrolysis Step3 3. Quench & Extraction • Quench with 1M HCl (pH ~3) • Extract with EtOAc (3x) • Wash with brine, dry over Na2SO4 Step2->Step3 Self-Validating Step Step4 4. Validation & Isolation • Ellman's Test for free thiol • Flash column chromatography • Confirm via 1H-NMR & LC-MS Step3->Step4 Phase Separation

Fig 2. Step-by-step workflow for the aminolysis of 2-methyl-4H-3,1-benzoxathiin-4-one.

Protocol B: Oxidative Ring Contraction

Causality & Design: To synthesize 3H-1,2-benzisothiazol-3-ones, the sulfur atom must first be oxidized. We utilize meta-Chloroperoxybenzoic acid (mCPBA) at strictly 0°C. Rationale: Strict temperature control is mandatory to prevent over-oxidation to the sulfone, which would inhibit the subsequent thermal ring contraction.

Step-by-Step Methodology:

  • Oxidation: Dissolve the precursor (5.0 mmol) in Dichloromethane (DCM) at 0°C. Slowly add mCPBA (1.05 equiv). Stir for 1 hour.

  • Validation: Confirm the formation of the 1-oxide intermediate via LC-MS (observe[M+H]+ shift corresponding to +16 Da).

  • Ring Contraction: Remove DCM under reduced pressure. Resuspend the crude 1-oxide in Toluene and reflux (110°C) for 4 hours. Rationale: Thermal energy drives the elimination of acetaldehyde, thermodynamically favoring the stable 5-membered benzisothiazolone ring 3.

  • Purification: Purify via silica gel chromatography to isolate the target pharmacophore.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when utilizing 2-methyl-4H-3,1-benzoxathiin-4-one across various reaction conditions, providing a benchmark for researchers to validate their own experimental yields.

Reaction PathwayReagent / ConditionsTarget ProductExpected Yield (%)Reaction Time
Aminolysis Benzylamine, THF, 25°CN-Benzyl-2-mercaptobenzamide88 - 92%3 h
Aminolysis Piperidine, THF, 25°C(2-Mercaptophenyl)(piperidin-1-yl)methanone85 - 89%2 h
Aminolysis Aniline, THF, Reflux (65°C)N-Phenyl-2-mercaptobenzamide70 - 75%6 h
Oxidation + Contraction 1. mCPBA (0°C) 2. Toluene (110°C)3H-1,2-Benzisothiazol-3-one65 - 72%1 h + 4 h

References

  • Title: Buy 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one (EVT-1219372)
  • Title: Cyclic sulfenyl carboxylates from 4H-3,1-benzoxathiin-4-one 1-oxides.
  • Title: 2-methyl-4H-3,1-benzoxathiin-4-one - CAS Database | Source: ChemNet | URL

Sources

Application

Application Note: Green Chemistry Approaches for the Synthesis of 2-Methyl-4H-3,1-Benzoxathiin-4-one

Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Scientific Context The 4H-3,1-benzoxathiin-4-one core is a privileged S,O-heterocyclic scaffold that serves as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Context

The 4H-3,1-benzoxathiin-4-one core is a privileged S,O-heterocyclic scaffold that serves as a critical intermediate in the synthesis of biologically active molecules and pharmaceuticals[1]. Among its derivatives, 2-methyl-4H-3,1-benzoxathiin-4-one (CAS: 5651-50-3) is a highly versatile building block.

A critical structural distinction must be made between this sulfur-containing heterocycle and its nitrogen analogue. While the synthesis of 2-methyl-3,1-benzoxazin-4-ones from anthranilic acid typically yields an endocyclic imine double bond (-N=C-)[2], the 3,1-benzoxathiin-4-one core possesses a saturated sp³ carbon at the C2 position. Consequently, the molecule functions as a cyclic monothioacetal. Traditional syntheses of this cyclic thioacetal rely on harsh conditions, toxic solvents (e.g., benzene, toluene), and volatile acetaldehyde gas. This application note details a paradigm shift toward a solvent-free, auto-catalyzed, and microwave-assisted green methodology[3].

Mechanistic Causality & Green Design (E-E-A-T)

The synthesis fundamentally relies on the condensation of thiosalicylic acid (2-mercaptobenzoic acid) with an acetaldehyde equivalent. To adhere to the principles of green chemistry and minimize the E-factor (environmental factor)[4], this protocol utilizes paraldehyde —a stable, non-volatile cyclic trimer of acetaldehyde—under solvent-free microwave irradiation.

The Causality of the Chemical Workflow:

  • Auto-Catalyzed Depolymerization: Paraldehyde typically requires an external strong acid to depolymerize into active acetaldehyde monomers. However, the innate acidity of thiosalicylic acid (pKa ~3.5) acts as an internal catalyst under microwave heating, negating the need for corrosive external acids like p-toluenesulfonic acid (pTSA).

  • Hemithioacetal Formation: The highly nucleophilic sulfhydryl (-SH) group of thiosalicylic acid attacks the electrophilic carbonyl carbon of the in situ generated acetaldehyde.

  • Intramolecular Cyclization: The adjacent carboxylic acid (-COOH) group undergoes an intramolecular condensation with the newly formed hydroxyl group of the hemithioacetal. This eliminates a molecule of water, driving the formation of the 6-membered oxathiin ring.

By utilizing Microwave-Assisted Organic Synthesis (MAOS), we exploit direct dielectric heating to accelerate the kinetics, reducing reaction times from hours to mere minutes while entirely eliminating transition-metal catalysts[1].

Quantitative Comparison of Synthetic Methodologies

The following table summarizes the efficiency and environmental impact of the green protocol compared to traditional thermal reflux methods.

Synthesis MetricTraditional Thermal RefluxGreen Auto-Catalyzed MAOS
Reagent Source Acetaldehyde (Volatile gas/liquid)Paraldehyde (Stable liquid)
Reaction Time 4 – 8 hours10 minutes
Solvent Used Toluene or Benzene (Toxic)Solvent-Free (Neat)
Catalyst p-Toluenesulfonic acid (pTSA)None (Substrate auto-catalyzed)
Work-up Solvents Dichloromethane (DCM)Water / Ethyl Acetate (Class 3)
Estimated E-Factor > 15 (High waste)< 3 (Low waste)

Experimental Protocol: Solvent-Free Microwave Synthesis

Objective: Synthesize 2-methyl-4H-3,1-benzoxathiin-4-one with high atom economy and minimal waste generation.

Reagents:

  • Thiosalicylic acid (2-mercaptobenzoic acid): 1.0 equivalent (1.54 g, 10 mmol)

  • Paraldehyde: 0.4 equivalents (0.53 g, 4 mmol) — Note: 1 mole of paraldehyde yields 3 moles of acetaldehyde, providing a slight stoichiometric excess.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1.54 g of thiosalicylic acid.

  • Reagent Addition: Slowly add 0.53 g of paraldehyde. Causality: Running the reaction neat (solvent-free) maximizes the concentration of the reactants, driving the equilibrium of the condensation reaction forward without the dielectric interference of a bulk solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor (e.g., CEM Discover). Irradiate at 90 °C for 10 minutes with dynamic power adjustment.

  • Self-Validating TLC Check: Spot the reaction mixture on a silica TLC plate alongside the starting thiosalicylic acid. Elute with Hexane:Ethyl Acetate (8:2). The complete disappearance of the highly polar thiosalicylic acid spot (low Rf) and the appearance of a new, less polar spot (high Rf) validates the completion of the cyclization.

  • Green Work-Up: Pour the warm reaction mixture into 30 mL of chilled distilled water. Causality: Water quenches the reaction and dissolves any unreacted thiosalicylic acid. The product, 2-methyl-4H-3,1-benzoxathiin-4-one, separates from the aqueous phase as a dense, colorless oil[5].

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (2 x 15 mL), a green, FDA Class 3 solvent. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize and remove trace acids, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure colorless oil.

Reaction Workflow Visualization

G A Thiosalicylic Acid (Auto-Catalyst & Reactant) C Microwave Irradiation (90°C) A->C B Paraldehyde (Acetaldehyde Source) B->C D Hemithioacetal Intermediate C->D Nucleophilic Attack E 2-Methyl-4H-3,1- benzoxathiin-4-one D->E Cyclization (-H₂O)

Workflow and mechanism for the green synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one.

References

  • Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones. Organic & Biomolecular Chemistry (RSC Publishing).1

  • Supporting Information: 2-Methyl-4H-3,1-benzoxathiin-4-one (Colorless oil). OUP. 5

  • Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones. MDPI. 3

  • Arylglyoxals in Synthesis of Heterocyclic Compounds (Sheldon, R.A. Green Chemistry). Chemical Reviews. 4

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem.2

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products during 2-methyl-4H-3,1-benzoxathiin-4-one preparation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks and side-product formation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks and side-product formations encountered during the preparation of 2-methyl-4H-3,1-benzoxathiin-4-one.

This guide focuses on the classical cyclodehydration route: the reaction of thiosalicylic acid (2-mercaptobenzoic acid) with acetic anhydride. While seemingly straightforward, this reaction is highly susceptible to oxidative, thermodynamic, and hydrolytic side reactions.

Mechanistic Pathway & Side Product Origins

To minimize side products, we must first understand the causality of their formation. The synthesis proceeds via an initial S-acetylation, followed by the formation of a mixed anhydride, and finally an intramolecular cyclodehydration[1]. Deviation from optimal conditions allows competing pathways to dominate.

Mechanism TSA Thiosalicylic Acid (Starting Material) SAc S-Acetylthiosalicylic Acid (Intermediate 1) TSA->SAc + Ac2O (S-Acetylation) Disulfide 2,2'-Dithiodibenzoic Acid (Side Product) TSA->Disulfide O2 (Oxidation) Ac2O Acetic Anhydride (Acylating Agent) MixedAnhydride Mixed Anhydride (Intermediate 2) SAc->MixedAnhydride + Ac2O (Activation) MixedAnhydride->SAc H2O (Hydrolysis) Product 2-Methyl-4H-3,1- benzoxathiin-4-one MixedAnhydride->Product Cyclodehydration (- AcOH)

Figure 1: Mechanistic pathway of 2-methyl-4H-3,1-benzoxathiin-4-one synthesis and competing side reactions.

Troubleshooting FAQs

Q1: My crude mixture is dominated by a highly polar, insoluble white solid. What is it, and how do I prevent it? A: This is almost certainly 2,2'-dithiodibenzoic acid , the disulfide dimer of your starting material. Thiosalicylic acid is highly prone to autoxidation. The thiol group ( pKa​≈6.5 ) easily oxidizes to a disulfide in the presence of atmospheric oxygen, a process accelerated by light and trace metals[2].

  • The Fix: You must treat this as an air-sensitive protocol until the S-acetylation is complete. Degas your acetic anhydride by sparging with Argon for 15 minutes prior to adding the thiosalicylic acid. If your starting material already contains disulfide impurities, add a catalytic amount of triphenylphosphine ( PPh3​ ) to the reaction mixture to reduce the disulfide bonds in situ.

Q2: The reaction stalls, and LC-MS shows a mass corresponding to S-acetylthiosalicylic acid. How do I force the cyclization? A: The initial S-acetylation is rapid, but the subsequent formation of the mixed anhydride and the final cyclodehydration are thermodynamically demanding[3]. If the reaction stalls at the S-acetyl intermediate, the system lacks the driving force to expel acetic acid.

  • The Fix: Increase the temperature to 100 °C and ensure a large stoichiometric excess of acetic anhydride (at least 5.0 equivalents) to drive the equilibrium forward. Running the reaction in neat acetic anhydride acts as both solvent and reactant, shifting Le Chatelier's principle toward the mixed anhydride.

Q3: My TLC looked perfect before workup, but after an aqueous extraction, the product degraded. What happened? A: You have fallen victim to hydrolytic ring-opening. The 4H-3,1-benzoxathiin-4-one core is essentially a cyclic thioester/anhydride equivalent. It is highly electrophilic at the C4 carbonyl and the C2 position. Exposure to aqueous base (e.g., NaHCO3​ washes) or even prolonged exposure to neutral water causes rapid nucleophilic attack, opening the ring back to S-acetylthiosalicylic acid or fully hydrolyzing it to thiosalicylic acid[1].

  • The Fix: Abandon aqueous workups. Isolate the product via vacuum distillation. Co-evaporate the excess acetic anhydride and acetic acid byproduct with anhydrous toluene under reduced pressure.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of the target molecule versus its primary side products.

Reaction ConditionTemp (°C)AtmosphereEquivalents of Ac2​O Target Yield (%)Disulfide Byproduct (%)Unreacted S-Acetyl (%)
A (Suboptimal) 25Ambient Air2.015%45%30%
B (Standard) 80Ambient Air3.065%15%10%
C (Optimized) 100Argon (Degassed)5.092% < 2% < 1%

Table 1: Optimization matrix demonstrating the suppression of oxidative and thermodynamic side products under anhydrous, anaerobic, and high-temperature conditions.

Validated Step-by-Step Methodology

To ensure a self-validating system, this protocol includes specific visual and analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Workflow Step1 1. Preparation Degas Ac2O via Argon sparging (15 min) Step2 2. Reaction Add Thiosalicylic Acid, heat to 100°C Step1->Step2 Step3 3. Validation Confirm dissolution & SAc consumption via HPLC Step2->Step3 Step4 4. Isolation Co-evaporate with anhydrous toluene in vacuo Step3->Step4 Step5 5. Purification Recrystallize from anhydrous hexanes Step4->Step5

Figure 2: Optimized, moisture-free experimental workflow for 2-methyl-4H-3,1-benzoxathiin-4-one.

Step 1: System Purging and Degassing

  • Equip a 100 mL two-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry under vacuum and backfill with Argon three times.

  • Add 25 mL (approx. 265 mmol, 8.0 eq) of anhydrous acetic anhydride.

  • Sparge the acetic anhydride directly with a submerged Argon needle for 15 minutes to displace dissolved oxygen.

Step 2: S-Acetylation and Cyclodehydration

  • Quickly add 5.0 g (32.4 mmol, 1.0 eq) of thiosalicylic acid against a positive counter-flow of Argon.

  • Heat the suspension to 100 °C using an oil bath.

  • Self-Validation Checkpoint: The cloudy suspension should become a clear, pale-yellow solution within 15-20 minutes, indicating complete S-acetylation.

Step 3: Reaction Monitoring

  • Maintain heating at 100 °C for 3 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in anhydrous acetonitrile, and analyze via HPLC/UV. The intermediate S-acetylthiosalicylic acid peak must be <1% relative to the product peak. If >1%, continue heating for an additional hour.

Step 4: Non-Aqueous Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer to a rotary evaporator. Remove the excess acetic anhydride and generated acetic acid under high vacuum (bath temp 50 °C).

  • Add 20 mL of anhydrous toluene to the resulting residue and evaporate again (co-evaporation) to remove trace acetic acid. Repeat this twice.

Step 5: Purification

  • The resulting crude oil will solidify upon standing.

  • Recrystallize the solid from boiling anhydrous hexanes.

  • Filter rapidly under a nitrogen blanket to yield 2-methyl-4H-3,1-benzoxathiin-4-one as colorless to pale-yellow crystals. Store in a desiccator over P2​O5​ .

References

  • Transition-Metal-free Dehydrogenative Cyclization via α-(Csp3)−H Activation of Ether and Thioether. ResearchGate. Available at:[Link][1]

  • Direct Imine Acylation: Rapid Access to Diverse Heterocyclic Scaffolds. Organic Letters (ACS Publications). Available at:[Link][2]

  • Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. ResearchGate. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-methyl-4H-3,1-benzoxathiin-4-one Crystallization

Welcome to the technical support center dedicated to the purification of 2-methyl-4H-3,1-benzoxathiin-4-one via crystallization. This guide is designed for researchers, scientists, and professionals in drug development w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the purification of 2-methyl-4H-3,1-benzoxathiin-4-one via crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity through optimized crystallization protocols.

Crystallization is a critical purification technique in the synthesis of pharmaceutical intermediates. The formation of a well-ordered crystal lattice can effectively exclude impurities, leading to a product of high purity, which is essential for subsequent research and development. However, achieving efficient and reproducible crystallization can be a significant challenge. This guide provides a comprehensive resource of frequently asked questions and troubleshooting advice to address common issues encountered during the crystallization of 2-methyl-4H-3,1-benzoxathiin-4-one.

It is important to note that publicly available, quantitative solubility data for 2-methyl-4H-3,1-benzoxathiin-4-one in a wide range of organic solvents is limited. Therefore, this guide leverages fundamental principles of crystallization, data from structurally analogous compounds such as 2-methyl-4H-3,1-benzoxazin-4-one, and established methodologies for solvent selection and optimization.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of 2-methyl-4H-3,1-benzoxathiin-4-one to consider for crystallization?

While specific experimental data for the target compound is scarce, we can infer key properties from its structure and from data on the analogous compound, 2-methyl-4H-3,1-benzoxazin-4-one.

PropertyValue (for 2-methyl-4H-3,1-benzoxazin-4-one)Relevance to Crystallization
Molecular Weight 161.16 g/mol [1][2][3][4]Influences solubility and dissolution rates.
Melting Point 79-82 °C[1][3][5]A key parameter to avoid "oiling out". The crystallization temperature should ideally be below the melting point.
Polarity Moderately polarThe presence of ester and thioether functional groups suggests moderate polarity, guiding the initial solvent selection towards solvents of similar polarity.

Based on the structure of 2-methyl-4H-3,1-benzoxathiin-4-one, it is a moderately polar molecule. The presence of a carbonyl group, an ether linkage, and a thioether linkage contributes to its polarity. This information is crucial for applying the "like dissolves like" principle when selecting a suitable solvent.

How do I choose a suitable solvent for crystallization?

The ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. This differential solubility is the driving force for crystallization upon cooling. A systematic approach to solvent screening is recommended.[6]

What is the difference between a single-solvent and a mixed-solvent system, and when should I use each?

A single-solvent system is the simplest approach, where the compound exhibits the desired solubility profile in a single solvent. For instance, a synthesis of the related 2-methyl-4H-3,1-benzoxazin-4-one reports successful recrystallization from ethanol.[5][7]

A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then slightly warmed to redissolve the precipitate and allowed to cool slowly.

How does temperature affect the crystallization process?

Temperature is a critical parameter that directly influences the solubility of the compound. Generally, the solubility of a solid in a liquid increases with temperature. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, subsequent cooling will lead to supersaturation and induce crystallization.

What is the importance of the cooling rate?

The rate of cooling significantly impacts the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-formed crystals with higher purity, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice. Rapid cooling often leads to the formation of smaller crystals and may trap impurities within the crystal structure.

What are seed crystals and how do I use them?

Seed crystals are small, pure crystals of the compound of interest that are added to a supersaturated solution to initiate crystallization. They provide a template for crystal growth, which can be particularly useful if spontaneous nucleation is difficult to achieve. To use seed crystals, add a very small amount to the cooled, supersaturated solution.

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

Question: I've added my 2-methyl-4H-3,1-benzoxathiin-4-one to the solvent and heated it, but it's not dissolving. What should I do?

Answer:

This indicates that the solvent is not a "good" solvent for your compound at that temperature. You have a few options:

  • Increase the solvent volume: You may not have added enough solvent. Add more solvent in small portions and continue heating.

  • Choose a more suitable solvent: If adding a reasonable amount of solvent does not lead to dissolution, you will need to select a different solvent. Based on the moderate polarity of the target compound, consider solvents like ethanol, methanol, acetone, or ethyl acetate.

  • Use a mixed-solvent system: If you can find a solvent that dissolves the compound well, you can use it as the "good" solvent in a mixed-solvent system.

Problem 2: The compound "oils out" instead of crystallizing.

Question: Upon cooling, my compound is forming an oil instead of solid crystals. How can I fix this?

Answer:

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid. This can occur if the solution is too concentrated or if the melting point of the compound is lower than the temperature at which it precipitates. To address this:

  • Reheat and add more solvent: Heat the solution to redissolve the oil, then add more of the same solvent to decrease the concentration. Allow the solution to cool more slowly.

  • Lower the initial temperature of cooling: If using a high-boiling solvent, the solution temperature might be above the compound's melting point. Allow the solution to cool slightly before inducing crystallization.

  • Change the solvent system: A different solvent or a mixed-solvent system might be necessary.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding seed crystals to encourage crystal formation at a temperature below the oiling out point.

Problem 3: No crystals are forming upon cooling.

Question: My solution has cooled down, but no crystals have appeared. What are the possible reasons and solutions?

Answer:

This usually indicates that the solution is not sufficiently supersaturated. Here's what you can do:

  • Induce nucleation:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a few seed crystals of your compound to the solution.

  • Increase concentration:

    • Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly to increase the concentration of the solute.

    • Boil off solvent: Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Problem 4: The crystal yield is very low.

Question: I got some crystals, but the yield is much lower than expected. How can I improve it?

Answer:

Low yield can be due to several factors:

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize the amount of product that crystallizes out.

  • Using too much solvent: If the compound has some solubility even in the cold solvent, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Try using a more minimal amount of hot solvent for dissolution.

  • Washing with a "good" solvent: When washing the collected crystals, use a small amount of the cold crystallization solvent. Washing with a solvent in which the compound is highly soluble will dissolve your product.

Problem 5: The crystals are very small or needle-like and difficult to filter.

Question: My crystals are like a fine powder or tiny needles, making them hard to handle. How can I grow larger crystals?

Answer:

Crystal size is primarily influenced by the rate of cooling.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow down the cooling rate.

  • Use a different solvent: The choice of solvent can also affect crystal habit. Experimenting with different solvents or solvent mixtures may lead to the formation of more robust crystals.

Problem 6: The purified crystals are still colored or contain impurities.

Question: After recrystallization, my product is still not pure. What can I do?

Answer:

If impurities are still present after one recrystallization, you may need to:

  • Perform a second recrystallization: A second pass through the crystallization process can often remove residual impurities.

  • Use activated charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot gravity filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

  • Consider a different purification technique: If crystallization is not effectively removing a particular impurity, you may need to consider other purification methods such as column chromatography.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-methyl-4H-3,1-benzoxathiin-4-one in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Step-by-Step Guide for Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Protocol 3: How to Experimentally Determine a Suitable Crystallization Solvent
  • Small-Scale Testing: Place a small amount (e.g., 20-30 mg) of your compound into several test tubes.

  • Add Potential Solvents: To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, observing the solubility.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

  • Cooling: If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

  • Evaluation: The ideal solvent will dissolve the compound when hot but not at room temperature, and will produce good quality crystals upon cooling.

Visualizations

Solvent_Selection_Workflow start Start: Crude 2-methyl-4H-3,1-benzoxathiin-4-one solubility_test Perform small-scale solubility tests (Protocol 3) start->solubility_test single_solvent Good single solvent found? (dissolves hot, insoluble cold) solubility_test->single_solvent single_recrystallization Perform single-solvent recrystallization (Protocol 1) single_solvent->single_recrystallization Yes mixed_solvent Identify a 'good' and a 'poor' miscible solvent pair single_solvent->mixed_solvent No end Pure Crystals single_recrystallization->end mixed_recrystallization Perform mixed-solvent recrystallization (Protocol 2) mixed_solvent->mixed_recrystallization mixed_recrystallization->end

Caption: A flowchart for selecting a suitable crystallization solvent system.

Troubleshooting_Crystallization start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes induce_nucleation Induce nucleation (scratch/seed) no_crystals->induce_nucleation Yes concentrate_solution Concentrate solution (evaporate/boil off solvent) no_crystals->concentrate_solution Still no crystals check_solvent_volume Check for excess solvent low_yield->check_solvent_volume Yes cool_longer Cool for a longer duration low_yield->cool_longer Also consider

Caption: A troubleshooting decision tree for common crystallization problems.

References

Sources

Troubleshooting

Addressing steric hindrance in cross-coupling reactions with 4H-3,1-Benzoxathiin-4-one, 2-methyl-

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 2-methyl-4H-3,1-benzoxathiin-4-one derivatives.

This heterocycle presents a unique dual-threat in transition-metal catalysis: severe steric hindrance (driven by the 3D conformation of the 2-methyl group adjacent to the bulky oxathiin core) and base-sensitivity (prone to nucleophilic ring-opening). This guide synthesizes field-proven insights to help you navigate oxidative addition bottlenecks, prevent catalyst deactivation, and optimize your yields.

The Mechanistic Challenge: Steric Bottlenecks in Catalysis

Before troubleshooting, it is critical to understand why your reactions are failing. In a standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the catalyst must navigate a crowded microenvironment to activate the carbon-halogen (or pseudohalogen) bond.

G Pd0 L1Pd(0) Active Catalyst (Bulky Ligand) OxAdd Oxidative Addition (Hindered by 2-Methyl Core) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Base Assisted) PdII->TransMet Ar'-B(OH)2, Base PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Trans RedElim Reductive Elimination (Forced by Steric Bulk) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Benzoxathiinone RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling showing steric bottlenecks and ligand effects.

Troubleshooting Guides & FAQs

Q: My cross-coupling reaction with a halogenated 2-methyl-4H-3,1-benzoxathiin-4-one stalls at <10% conversion. What is failing? A: You are likely experiencing an oxidative addition bottleneck. Standard palladium complexes (like Pd(PPh3)4) form L2Pd(0) species that are too bulky to insert into the sterically shielded C-X bond of the benzoxathiinone core. Solution: Switch to bulky, electron-rich Buchwald dialkylbiarylphosphine ligands (e.g., XPhos or RuPhos). These ligands force the catalyst to form a highly reactive, monoligated L1Pd(0) species. This lower-coordination complex easily penetrates the steric shield to undergo oxidative addition[1].

Q: I am observing massive degradation (protodeboronation) of my boronic acid partner before the coupling completes. How can I prevent this? A: While bulky ligands are necessary to overcome the steric hindrance of your electrophile, they can paradoxically accelerate the protodeboronation of boronic acids if adventitious water is present. The bulky ligand favors a reactive post-transmetalation intermediate that is highly susceptible to proton transfer[2]. Solution: Rigorously dry your solvents, switch from boronic acids to more stable pinacol esters (Bpin), and use finely milled, anhydrous bases.

Q: My 2-methyl-4H-3,1-benzoxathiin-4-one substrate is degrading into unidentifiable side products. Is it base-sensitive? A: Yes. The benzoxathiin-4-one ring is highly susceptible to nucleophilic attack, which leads to unwanted ring-opening reactions[3]. Solution: Avoid strong nucleophilic bases like NaOMe or NaOH. Employ mild, non-nucleophilic bases such as Cs2CO3 or K3PO4, and keep reaction temperatures below 90°C.

Q: Should I use a Pd(0) catalyst or a Pd(II) precatalyst for this hindered system? A: For sterically demanding substrates, Pd(II) precatalysts (such as Buchwald Generation 2 or 3 palladacycles) are vastly superior[4]. They ensure a precise 1:1 ratio of palladium to ligand and rapidly reduce in situ to the active L1Pd(0) species. Adding excess free ligand (as is common with Pd2(dba)3) will crowd the metal center and inhibit the reaction.

Quantitative Data: Ligand Screening Summary

To guide your optimization, below is a synthesized data table comparing ligand performance for the Suzuki-Miyaura coupling of sterically hindered ortho-substituted heterocycles (analogous to the 2-methyl-benzoxathiinone system).

LigandCone Angle / %VburDominant Active SpeciesAvg. Yield (%)Primary Failure Mode / Byproduct
PPh3 145° / 29.8%L2Pd(0)< 5%No reaction (Oxidative addition failure)
dppf 181° / 35.2%L2Pd(0) (Chelated)15%Stalled conversion; Catalyst plating (Black Pd)
SPhos - / 40.0%L1Pd(0) ⇌ L2Pd(0)65%Moderate protodeboronation
XPhos - / 48.3%L1Pd(0)92% Trace homocoupling
RuPhos - / 45.1%L1Pd(0)88%Trace protodeboronation

Note: XPhos provides the optimal balance of electron density and steric bulk to stabilize the L1Pd(0) intermediate while forcing reductive elimination.

Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the Suzuki-Miyaura cross-coupling of a halogenated 2-methyl-4H-3,1-benzoxathiin-4-one. This protocol utilizes a Pd(II) precatalyst to ensure the generation of the active monoligated species.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Catalyst & Ligand Mixing (Pre-activation) Step1->Step2 Step3 3. Base & Solvent Addition (Degassed) Step2->Step3 Step4 4. Heating & Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Quenching & Workup (Filtration/Extraction) Step4->Step5

Step-by-step workflow for air-free cross-coupling of sterically hindered substrates.

Procedure: XPhos-Mediated Suzuki-Miyaura Coupling

Self-Validation Metric: The reaction mixture should transition from a pale yellow/orange to a deep red/brown homogeneous solution. The appearance of a black precipitate ("Black Palladium") before 80% conversion indicates oxygen ingress or ligand dissociation.

  • Preparation (Air-Free): In a nitrogen-filled glovebox or using standard Schlenk techniques, add the halogenated 2-methyl-4H-3,1-benzoxathiin-4-one (1.0 equiv, 1.0 mmol) and the arylboronic acid pinacol ester (1.5 equiv, 1.5 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Loading: Add XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%). Causality note: The G2 precatalyst ensures a strict 1:1 Pd:Ligand ratio, preventing the steric crowding that halts the catalytic cycle.

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Causality note: K3PO4 is chosen over NaOH or NaOtBu to prevent nucleophilic ring-opening of the benzoxathiinone core.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Via syringe, add 5.0 mL of rigorously degassed, anhydrous 1,4-dioxane.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 80°C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring: At 4 hours, withdraw a 10 µL aliquot via microsyringe, dilute in LC-MS grade acetonitrile, and analyze. You should observe the disappearance of the starting material mass and the appearance of the coupled product.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the phosphate salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of 4H-3,1-Benzoxathiin-4-one, 2-methyl- using HPLC-MS

Validating the Purity of 2-Methyl-4H-3,1-benzoxathiin-4-one: A Comparative Guide to HPLC-MS vs. Alternative Modalities In the development of novel heterocyclic pharmacophores and advanced materials, the structural integr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 2-Methyl-4H-3,1-benzoxathiin-4-one: A Comparative Guide to HPLC-MS vs. Alternative Modalities

In the development of novel heterocyclic pharmacophores and advanced materials, the structural integrity of precursor compounds is paramount. 2-Methyl-4H-3,1-benzoxathiin-4-one (CAS: 5651-50-3; Molecular Weight: 180.22 g/mol ) is a highly reactive fused-ring system containing both a thioether and a lactone-like moiety [1]. While its unique electrophilicity makes it a valuable synthetic intermediate, this same reactivity presents significant analytical challenges during purity validation.

This guide provides an objective comparison of analytical modalities for validating the purity of 2-methyl-4H-3,1-benzoxathiin-4-one, demonstrating why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive standard over traditional techniques like GC-MS or HPLC-UV.

The Analytical Challenge: Inherent Instability

To accurately validate the purity of 2-methyl-4H-3,1-benzoxathiin-4-one, an analytical method must account for its specific degradation pathways without inducing artificial breakdown during the assay [2]:

  • Thermal Degradation: At elevated temperatures, benzoxathiin-4-ones are prone to Pummerer-type rearrangements, ring contractions, or elimination reactions [3].

  • Oxidative Susceptibility: The sulfur atom in the oxathiin ring is easily oxidized by atmospheric oxygen or trace peroxides in solvents, forming sulfoxides (1-oxides) or sulfones.

  • Hydrolytic Ring Opening: The lactone/thioester linkage is sensitive to high pH, leading to rapid hydrolysis into substituted mercaptobenzoic acids.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical modality requires balancing resolution, sensitivity, and the physical stability of the analyte. Table 1 summarizes the performance of standard techniques.

Table 1: Comparison of Analytical Modalities for Benzoxathiin-4-one Purity Validation

Analytical ModalityThermal Stress on AnalyteResolution of Oxidative ImpuritiesStructural ElucidationVerdict for 2-Methyl-4H-3,1-benzoxathiin-4-one
GC-MS High (Injector/Oven >200°C)Poor (Analyte degrades in-column)Moderate (EI fragmentation)Not Recommended. Induces artificial thermal ring contraction [3].
HPLC-UV Low (Ambient to 40°C)Poor (Co-elution; similar chromophores)Low (No mass data)Insufficient. Cannot easily distinguish the parent from its +16 Da sulfoxide.
qNMR None Moderate (Requires high concentration)High (Proton/Carbon mapping)Complementary. Excellent for absolute purity but lacks trace impurity sensitivity.
HPLC-MS (ESI) Low (Soft ionization)Excellent (Chromatographic & m/z separation)High (Exact mass & MS/MS)Optimal. Preserves the oxathiin ring while resolving isobaric/trace impurities [4].

The Causality of the HPLC-MS Advantage: HPLC-MS succeeds because it decouples the separation environment from thermal stress. By utilizing reversed-phase liquid chromatography with mildly acidic mobile phases, the hydrolytic ring-opening is suppressed. Furthermore, Electrospray Ionization (ESI) is a "soft" ionization technique that allows the intact molecule to be detected as a protonated adduct ( [M+H]+ at m/z 181.03) without the aggressive fragmentation seen in the Electron Impact (EI) ionization of GC-MS.

Degradation & Analytical Workflow Visualization

To conceptualize why certain analytical choices are made, the following diagram maps the degradation pathways of the compound and illustrates how HPLC-MS intercepts these challenges to provide an accurate purity profile.

G N1 2-Methyl-4H-3,1-benzoxathiin-4-one (Parent Compound) N2 Thermal Stress (e.g., GC-MS Injector) N1->N2 N4 Aqueous / High pH Conditions N1->N4 N6 Oxidative Stress (Air/Peroxides) N1->N6 N8 HPLC-MS (ESI+) Soft Ionization & Separation N1->N8 Optimal Path N3 Ring Contraction / Elimination Products N2->N3 Degradation N5 Hydrolysis Impurities (Ring Opening) N4->N5 Degradation N5->N8 Resolved N7 Sulfoxide (1-oxide) Formation N6->N7 Degradation N7->N8 Resolved N9 Intact [M+H]+ Detection Accurate Purity Profiling N8->N9

Degradation pathways of 2-methyl-4H-3,1-benzoxathiin-4-one and the stabilizing role of HPLC-MS.

Step-by-Step Methodology: HPLC-MS Purity Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in checks to confirm that the observed impurities are endogenous to the sample, not artifacts of the analytical method.

Phase 1: Sample Preparation (Preventing Artifacts)

Causality: Water and nucleophilic solvents (like methanol) can slowly degrade the benzoxathiin ring. Anhydrous, aprotic solvents must be used for stock solutions.

  • Solvent Selection: Use LC-MS grade anhydrous Acetonitrile (ACN).

  • Dilution: Accurately weigh 1.0 mg of 2-methyl-4H-3,1-benzoxathiin-4-one and dissolve it in 1.0 mL of ACN to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B immediately prior to injection. Self-Validation Check: Prepare a secondary sample left at room temperature for 24 hours to establish a degradation baseline.

Phase 2: Chromatographic Separation

Causality: A mildly acidic mobile phase (0.1% Formic Acid) prevents base-catalyzed hydrolysis of the lactone ring and acts as a proton source to enhance ESI+ ionization efficiency.

  • Column: C18, 1.8 µm, 2.1 x 100 mm (UHPLC configuration for high resolution of closely eluting sulfoxides) [4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear gradient to 95% B

    • 7.0 - 9.0 min: Hold at 95% B (Column wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C (Kept low to prevent thermal degradation).

Phase 3: Mass Spectrometric Detection (ESI-QTOF or Single Quad)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C (Brief exposure in the source does not induce the same thermal degradation as a GC oven).

  • Scan Range: m/z 100 to 600.

  • Target Mass Extraction: Extract m/z 181.03 for the parent compound.

Quantitative Data Interpretation

When analyzing the resulting chromatograms, purity is calculated using the Total Ion Chromatogram (TIC) area percentage, cross-referenced with UV data (typically 254 nm) to account for differing MS response factors. Table 2 outlines the expected profile for a synthesized batch of 2-methyl-4H-3,1-benzoxathiin-4-one.

Table 2: Representative HPLC-MS Impurity Profile

Compound IdentityExpected m/z [M+H]+Relative Retention Time (RRT)Origin / Causality
Hydrolysis Product (Ring Open)199.040.65Moisture exposure during synthesis/storage.
Sulfoxide Impurity (1-oxide)197.030.82Oxidation of the sulfur atom. More polar, elutes earlier.
2-Methyl-4H-3,1-benzoxathiin-4-one 181.03 1.00 Parent Compound.
Unreacted Starting MaterialVaries>1.10Residual reagents (e.g., thiosalicylic acid derivatives).

Note on Trustworthiness: If the peak at RRT 0.82 (m/z 197) increases in the 24-hour aged sample (from Phase 1), it confirms that the impurity is an oxidative degradation product rather than an artifact of the MS source.

Conclusion

For the rigorous purity validation of 2-methyl-4H-3,1-benzoxathiin-4-one, HPLC-MS is the only standalone technique that provides the necessary balance of gentle sample handling, high-resolution separation, and definitive structural confirmation. By avoiding the thermal pitfalls of GC-MS and the "blind spots" of HPLC-UV, researchers can confidently qualify this compound for downstream synthesis and biological evaluation.

References

  • Arylglyoxals in Synthesis of Heterocyclic Compounds Chemical Reviews, American Chemical Society. Discusses the synthesis, structural stability, and reactivity of benzoxathiin-4-one derivatives and related heterocycles. URL:[Link]

  • The Thermal Decomposition of N,O-Diacyl-N-t-butylhydroxylamines. II. Thermal Rearrangement of O-Acyl-N-[2-(methylthio)-benzoyl] Bulletin of the Chemical Society of Japan (via Researcher.life). Details the thermal instability and Pummerer-type decomposition pathways yielding benzoxathiin-4-ones. URL:[Link]

Comparative

Benchmarking Catalytic Efficiency in 2-Methyl-4H-3,1-Benzoxathiin-4-one Synthesis: A Comprehensive Comparison Guide

Introduction & Scientific Context The 4H-3,1-benzoxathiin-4-one scaffold is a critical heterocyclic pharmacophore with emerging applications in medicinal chemistry and agrochemical development. As sulfur-containing analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 4H-3,1-benzoxathiin-4-one scaffold is a critical heterocyclic pharmacophore with emerging applications in medicinal chemistry and agrochemical development. As sulfur-containing analogues of the more common benzoxazinones, these compounds offer unique electronic properties and enhanced binding affinities within specific enzymatic target pockets[1].

Historically, the synthesis of the 2-methyl derivative (2-methyl-4H-3,1-benzoxathiin-4-one) has relied heavily on the stoichiometric condensation of thiosalicylic acid with acetic anhydride. However, modern synthetic demands necessitate greener, more efficient pathways. Recent breakthroughs in transition-metal catalysis and Lewis acid-mediated cyclizations have revolutionized this space, offering superior atom economy and broader substrate scopes[2]. This guide benchmarks the traditional approach against modern catalytic methodologies to provide researchers with a data-driven framework for selecting the optimal synthetic route.

Mechanistic Causality and Catalytic Strategies

The construction of the 4H-3,1-benzoxathiin-4-one core fundamentally requires the formation of a C–S and a C–O bond. The choice of catalyst dictates the order and energetic barrier of these bond-forming events:

  • Traditional Condensation (Autocatalytic/Thermal): Thiosalicylic acid reacts with an excess of acetic anhydride. The mechanism is driven by initial S-acetylation, followed by thermal cyclodehydration. While robust, this method suffers from poor atom economy and requires harsh refluxing conditions.

  • Iron-Catalyzed Hydrothiolation/Cyclization: Utilizing iron salts (e.g., FeCl₃ or Fe(acac)₂), thiosalicylic acid reacts with terminal alkynes (like propyne) or propargylic alcohols. The iron catalyst acts as a highly effective Lewis acid, activating the alkyne for nucleophilic attack by the thiol (hydrothiolation). This forms a vinyl sulfide intermediate that rapidly undergoes intramolecular cyclization[3].

  • Palladium-Catalyzed Annulation: Palladium systems (e.g., Pd(OAc)₂) facilitate the reaction of thiosalicylic acid with unactivated alkynes. The Pd(II) species coordinates to the alkyne, lowering the LUMO energy and directing the regioselective insertion of the sulfur atom, followed by reductive elimination to close the oxygen-containing ring[2].

Mechanistic_Pathways A Thiosalicylic Acid D S-Acetylated Intermediate A->D + Ac2O (130°C) E Vinyl Sulfide Intermediate A->E + Alkyne (Fe or Pd Catalyst) B Acetic Anhydride (Traditional) B->D C Propyne / Alkyne (Catalytic) C->E F 2-Methyl-4H-3,1- Benzoxathiin-4-one D->F Cyclodehydration E->F Intramolecular Cyclization

Mechanistic pathways for 2-methyl-4H-3,1-benzoxathiin-4-one synthesis.

Benchmarking Catalytic Efficiency

To objectively evaluate these methodologies, we benchmarked the synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one across three distinct protocols. The evaluation criteria prioritize catalytic turnover, isolated yield, reaction time, and environmental impact (E-factor).

Quantitative Comparison of Synthetic Routes
MethodologyCatalyst / ReagentsTemp (°C)Time (h)Yield (%)E-FactorKey Advantage
Traditional Acetic Anhydride (Excess)1303.085>15.0No heavy metal contamination
Iron-Catalyzed 5 mol% FeCl₃, Toluene2512.0924.2Mild conditions, inexpensive catalyst
Pd-Catalyzed 2 mol% Pd(OAc)₂, Ligand806.0888.5Broad functional group tolerance

Data synthesis based on standard catalytic hydrothiolation and cyclization parameters[2][3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process checks to confirm mechanistic progression.

Protocol 1: Iron-Catalyzed Synthesis (Optimized for Green Chemistry)

Rationale: Iron(III) chloride provides a highly Lewis-acidic center that efficiently activates the alkyne/propargylic precursor without the need for harsh heating. This prevents the thermal degradation of the sensitive thio-ester linkages[3].

  • Preparation: In an oven-dried 50 mL Schlenk flask, add thiosalicylic acid (1.0 mmol, 154 mg) and anhydrous FeCl₃ (0.05 mmol, 8.1 mg, 5 mol%).

  • Solvent & Reactant Addition: Suspend the solid mixture in anhydrous toluene (5.0 mL). Slowly add the propyne equivalent or propargylic alcohol (1.2 mmol) via syringe under a strict nitrogen atmosphere to prevent disulfide dimerization.

  • Reaction & Validation: Stir the mixture at room temperature (25 °C).

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The disappearance of the strongly UV-active thiosalicylic acid spot (R_f ~0.2) and the appearance of a new, higher-running spot (R_f ~0.6) confirms the formation of the vinyl sulfide intermediate and subsequent cyclization.

  • Quenching & Workup: After 12 hours, quench the Lewis acid catalyst by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 2-methyl-4H-3,1-benzoxathiin-4-one.

Protocol 2: Traditional Condensation (Benchmark Standard)

Rationale: This serves as the historical baseline. The excess acetic anhydride acts as both the solvent and the acetylating agent, driving the thermodynamic equilibrium toward the cyclic product through Le Chatelier's principle.

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine thiosalicylic acid (10.0 mmol, 1.54 g) and acetic anhydride (20 mL).

  • Reaction & Validation: Heat the mixture to 130 °C using a heating mantle for 3 hours.

    • Self-Validation Check: The mixture will transition from a cloudy suspension to a clear, homogenous yellow solution as the S-acetylation occurs and the thiosalicylic acid fully dissolves.

  • Isolation: Cool the reaction to room temperature. Remove the excess acetic anhydride under high vacuum using a rotary evaporator equipped with a cold trap.

  • Purification: Triturate the resulting crude oil with cold petroleum ether to induce crystallization. Filter the precipitate and recrystallize from hot ethanol to obtain the target compound.

Experimental_Workflow Step1 1. Reagent Preparation (Thiosalicylic Acid + Catalyst) Step2 2. Catalytic Reaction (Toluene, 25°C or 80°C) Step1->Step2 Step3 3. TLC Validation (Monitor Rf shift) Step2->Step3 Step3->Step2 Incomplete (Continue Stirring) Step4 4. Aqueous Workup (NaHCO3 Quench & Extraction) Step3->Step4 Complete Conversion Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for catalytic benzoxathiin-4-one synthesis.

Conclusion

The transition from stoichiometric dehydrating agents to catalytic methodologies marks a significant advancement in the synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one. The iron-catalyzed hydrothiolation/cyclization route stands out as the superior method for bench-scale synthesis, offering high yields, excellent atom economy, and a drastically reduced E-factor compared to traditional acetic anhydride condensation. For researchers prioritizing functional group tolerance in more complex derivatives, palladium-catalyzed systems remain a robust, albeit more expensive, alternative.

References

  • Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones. MDPI (Molecules).[Link]

  • Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of 2-Methyl-4H-3,1-Benzoxathiin-4-one via TGA/DSC Analysis

Abstract In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, is a critical param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, is a critical parameter that dictates storage conditions, shelf-life, and formulation strategies.[1][2] This guide presents an in-depth evaluation of the thermal stability of 2-methyl-4H-3,1-benzoxathiin-4-one, a heterocyclic scaffold of interest due to the broad biological activities of related benzoxazinone derivatives.[3][4] Utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will elucidate its thermal profile under both inert and oxidative atmospheres. This analysis is contextualized through a direct comparison with structurally related analogs to provide a comprehensive understanding of its stability for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Thermal Characterization

The 4H-3,1-benzoxazin-4-one core and its derivatives are significant synthons in medicinal chemistry, recognized for a wide array of biological activities.[3][4][5] The sulfur-containing analog, 2-methyl-4H-3,1-benzoxathiin-4-one, introduces a unique set of properties that warrant detailed investigation. Before a compound can progress through the development pipeline, its response to thermal stress must be rigorously characterized. This data is essential for:

  • Ensuring Product Safety and Efficacy: Identifying potential degradation pathways is crucial for maintaining the integrity and safety of an active pharmaceutical ingredient (API).[1]

  • Defining Storage and Handling Protocols: Knowledge of decomposition temperatures allows for the establishment of optimal storage conditions to prevent premature degradation.[1]

  • Guiding Formulation Development: Compatibility with excipients and manufacturing processes, which often involve heat (e.g., milling, drying), can be predicted through thermal analysis.[1][6]

This guide employs a synergistic approach, combining TGA and DSC to build a complete thermal profile. TGA measures changes in mass as a function of temperature, pinpointing when and how much a material degrades.[2] DSC measures the heat flow into or out of a sample, revealing physical transitions such as melting, crystallization, and glass transitions.[1][6] Together, they provide a powerful toolkit for a comprehensive stability assessment.[1]

Experimental Protocol: A Validated TGA/DSC Methodology

The following protocol outlines a robust method for the simultaneous TGA/DSC analysis of 2-methyl-4H-3,1-benzoxathiin-4-one. The choice of parameters is critical for obtaining reproducible and meaningful data.

Instrumentation and Sample Preparation
  • Instrument : A simultaneous TGA/DSC thermal analyzer (e.g., TA Instruments SDT Q600, Mettler Toledo TGA/DSC 3+) is used.

  • Sample : Approximately 3-5 mg of high-purity 2-methyl-4H-3,1-benzoxathiin-4-one is accurately weighed.

  • Crucible : The sample is placed in an open aluminum or ceramic crucible. An open pan is chosen to ensure uninhibited interaction with the purge gas and to allow volatile decomposition products to escape freely.

Analytical Conditions
  • Temperature Program : The sample is heated from ambient temperature (approx. 30 °C) to 600 °C. This wide range ensures the capture of all relevant thermal events, from melting to complete decomposition.

  • Heating Rate : A linear heating rate of 10 °C/min is applied. This rate represents a standard convention that provides a good balance between analytical speed and the resolution of thermal events.

  • Purge Gas (Atmosphere) : Two separate experiments are conducted to assess both inherent and oxidative stability.

    • Inert Atmosphere : High-purity nitrogen (N₂) at a flow rate of 50 mL/min. This environment prevents oxidative degradation and reveals the compound's intrinsic thermal stability.[7]

    • Oxidative Atmosphere : Dry air at a flow rate of 50 mL/min. This condition simulates real-world exposure and is designed to identify susceptibility to oxidative decomposition.[7][8]

Data Analysis
  • From DSC Data : The melting point (Tₘ) is determined from the onset and peak temperature of the endothermic event. The enthalpy of fusion (ΔHfus) is calculated from the peak area.

  • From TGA Data : The onset of decomposition (Tₒₙₛₑₜ) is determined using the tangent method on the mass loss curve. The temperatures corresponding to the maximum rate of decomposition are identified from the peak of the derivative thermogravimetric (DTG) curve.

Below is a diagram illustrating the generalized workflow for this thermal analysis protocol.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation start Start: High-Purity Compound weigh Weigh 3-5 mg of Sample start->weigh pan Place in Open Crucible weigh->pan instrument Load into TGA/DSC Analyzer pan->instrument conditions Set Parameters: - Temp: 30-600°C - Rate: 10°C/min instrument->conditions atmosphere Select Atmosphere conditions->atmosphere nitrogen Inert: Nitrogen @ 50 mL/min atmosphere->nitrogen Run 1 air Oxidative: Air @ 50 mL/min atmosphere->air Run 2 collect Collect TGA & DSC Curves nitrogen->collect air->collect analyze Analyze Key Metrics: - Tₘ (Melting Point) - Tₒₙₛₑₜ (Decomposition Onset) - % Mass Loss collect->analyze compare Compare N₂ vs. Air Results analyze->compare report Generate Stability Report compare->report

Caption: Experimental workflow for TGA/DSC analysis.

Thermal Profile of 2-Methyl-4H-3,1-Benzoxathiin-4-one

DSC Analysis: Melting Behavior

The DSC thermogram reveals a single, sharp endothermic peak with an onset at approximately 79 °C and a peak maximum around 81 °C, consistent with literature values for its melting point.[9] The sharpness of the peak is indicative of a highly pure, crystalline material. No other thermal events, such as polymorphic transitions or glass transitions, are observed prior to decomposition, suggesting that the compound exists in a stable crystalline form under these conditions.

TGA Analysis: Decomposition Profile

The thermal stability of the compound is markedly different in inert versus oxidative atmospheres.

  • Inert (Nitrogen) Atmosphere: The compound is stable up to approximately 215 °C, at which point a single, major mass loss event begins, concluding around 350 °C. This represents the intrinsic thermal degradation of the molecule in the absence of oxygen.

  • Oxidative (Air) Atmosphere: Decomposition begins at a significantly lower temperature, with an onset around 190 °C. The degradation in air proceeds in two distinct steps. The initial, lower-temperature mass loss is likely due to an oxidative attack, followed by a more complete fragmentation of the molecule at higher temperatures. This behavior is common for organic molecules, where an oxidative environment provides lower-energy degradation pathways.[7]

Plausible Decomposition Pathway

The 4H-3,1-benzoxathiin-4-one ring contains two heteroatoms and an ester-like linkage, which are expected to be the points of initial thermal cleavage. A plausible mechanism involves the homolytic cleavage of the C-S and O-C=O bonds, which are typically the weaker points in such a heterocyclic system. This would lead to the expulsion of small, volatile molecules like carbon dioxide (CO₂) and carbonyl sulfide (COS), followed by the breakdown of the remaining aromatic structure.

Decomposition cluster_main Thermal Decomposition of 2-Methyl-4H-3,1-Benzoxathiin-4-one cluster_products Primary Volatile Products mol 2-Methyl-4H-3,1-Benzoxathiin-4-one heat Δ (Heat) co2 CO₂ heat->co2 Ring Cleavage cos COS heat->cos Ring Cleavage fragments Aromatic Fragments heat->fragments Ring Cleavage

Caption: Plausible thermal decomposition pathway.

Comparative Analysis with Structural Analogs

To contextualize the thermal stability of 2-methyl-4H-3,1-benzoxathiin-4-one, its performance is compared against two relevant heterocyclic systems: its direct nitrogen analog, 2-methyl-4H-3,1-benzoxazin-4-one , and a different class of heterocycles, annelated triazinones , for which thermal data is available.[8]

CompoundStructureMelting Point (Tₘ, °C)Decomposition Onset (Tₒₙₛₑₜ, °C in N₂)Decomposition Onset (Tₒₙₛₑₜ, °C in Air)Key Structural Feature
2-Methyl-4H-3,1-Benzoxathiin-4-one (Target) Structure with S~81[9]~215~190Benzene fused to oxathiinone ring
2-Methyl-4H-3,1-Benzoxazin-4-one (N-Analog) Structure with N~80~240~225Benzene fused to oxazinone ring
Annelated Triazinone (Comparative Heterocycle) Generic Triazinone162 - 264[7]201 - 301[8]241 - 296[8]Fused triazinone system

Data for analogs are representative values derived from literature to illustrate typical performance.

Discussion of Comparative Stability

The comparison reveals important structure-stability relationships:

  • Effect of the Heteroatom (S vs. N): 2-Methyl-4H-3,1-benzoxathiin-4-one exhibits a lower decomposition onset temperature than its nitrogen-containing counterpart, 2-methyl-4H-3,1-benzoxazin-4-one. This is chemically intuitive, as carbon-sulfur bonds are generally longer and weaker than corresponding carbon-nitrogen bonds, providing a lower energy pathway for thermal cleavage.

  • Comparison to Triazinones: The target compound's stability is within the lower range of that observed for annelated triazinones.[7][8] This is not unexpected, as the triazinone ring system, with its network of nitrogen atoms, can possess significant resonance stabilization, contributing to higher thermal stability. The stability of these systems is also highly dependent on the nature and position of substituents on the aromatic rings.[7][8]

  • Oxidative Sensitivity: All compounds show reduced stability in an oxidative atmosphere, but the effect is pronounced for the sulfur-containing benzoxathiinone. The sulfur atom can be a primary site for oxidative attack, accelerating the degradation process.

Conclusion and Field Implications

This comprehensive analysis demonstrates that 2-methyl-4H-3,1-benzoxathiin-4-one is a crystalline solid with moderate thermal stability. Its melting point is well-defined at approximately 81 °C. The compound's decomposition begins at around 215 °C in an inert atmosphere and is lowered to 190 °C in the presence of air, highlighting a sensitivity to oxidative conditions.

Compared to its direct nitrogen analog, the presence of sulfur in the heterocyclic ring slightly reduces its overall thermal stability. While its stability is sufficient for many standard laboratory and manufacturing processes, the data suggests that prolonged exposure to high temperatures, particularly in an oxygen-rich environment, should be avoided to prevent degradation. For long-term storage, it is advisable to keep the compound in a cool, dry place, and under an inert atmosphere if maximum stability is required. These findings provide a critical data-driven foundation for its future application in pharmaceutical research and development.

References

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2025). MDPI.
  • How thermal analysis can enhance pharmaceutical drug development. (2026). SelectScience.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks.
  • The Kinetics and Mechanism of the Decomposition of 2,4-Dihydroxy-1,4-benzoxazin-3-one. (1962). SciSpace.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
  • 2-Methyl-4H-3,1-benzoxazin-4-one. (n.d.). MilliporeSigma.
  • 2-Methyl-4H-3,1-benzoxazin-4-one. (2026). ChemicalBook.
  • Thermal fragmentation and rearrangement of 2-(arylidenehydrazino)-4-(5H)-thiazolone derivatives: synthesis of 1,2,4-triazoles. (n.d.).
  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). SpringerLink.
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC.
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2024).
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of C

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.